molecular formula C6H4BrNO4S B3196300 Methyl 5-bromo-3-nitrothiophene-2-carboxylate CAS No. 99839-45-9

Methyl 5-bromo-3-nitrothiophene-2-carboxylate

Cat. No.: B3196300
CAS No.: 99839-45-9
M. Wt: 266.07 g/mol
InChI Key: NICPTWQVTNENRZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-nitrothiophene-2-carboxylate is an organic compound with the molecular formula C6H4BrNO4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-nitrothiophene-2-carboxylate can be synthesized through a multi-step process involving bromination, nitration, and esterification reactions. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-3-nitrothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-nitrothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The nitro and bromo substituents can enhance its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-nitrothiophene-2-carboxylate
  • Methyl 5-chloro-3-nitrothiophene-2-carboxylate
  • Methyl 5-bromo-3-amino-thiophene-2-carboxylate

Uniqueness

Methyl 5-bromo-3-nitrothiophene-2-carboxylate is unique due to the presence of both bromo and nitro groups on the thiophene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.

Biological Activity

Methyl 5-bromo-3-nitrothiophene-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C6_6H4_4BrN2_2O4_4S. The compound features a thiophene ring with bromine and nitro substituents that enhance its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Biological Activities

1. Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are vital for drug metabolism, and their inhibition can affect the pharmacokinetics of co-administered drugs. This property suggests potential applications in modulating drug interactions in therapeutic settings.

2. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted thiophenes possess significant activity against various bacterial strains. The presence of the nitro group at the 3-position is essential for this activity, as modifications to this moiety drastically reduce efficacy .

Compound MIC (μM) Target
This compound0.78Mycobacterium tuberculosis
Similar Nitro CompoundsVariesVarious Bacterial Strains

3. Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research has indicated that nitrothiophenes can inhibit cancer cell growth through multiple pathways, including the induction of apoptosis and inhibition of tumor cell proliferation. Specific studies have linked similar compounds to the inhibition of key protein kinases involved in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound's interaction with cytochrome P450 enzymes may lead to altered drug metabolism, which is crucial for understanding its pharmacological implications.
  • Antimicrobial Mechanisms : The nitro group likely plays a role in generating reactive nitrogen species that contribute to its antimicrobial effects against pathogens like Mycobacterium tuberculosis .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antitubercular Activity : A study found an MIC value of 0.78 μM against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .
  • Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a pathway for further drug development aimed at cancer therapy .

Properties

IUPAC Name

methyl 5-bromo-3-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4S/c1-12-6(9)5-3(8(10)11)2-4(7)13-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICPTWQVTNENRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727334
Record name Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-45-9
Record name Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sulfuric acid (98% strength; 12 mL) was added to a solution of 3-nitrothiophene-2-carboxylic acid methyl ester (Barker et al., Synth. Commun. 1995, 25, 3729; 20.8 g) in trifluoroacetic acid (60 mL). At 0° C., N-bromosuccinimide (21.9 g) was added in portions over a period of 45 minutes. After a further 30 minutes, the mixture was warmed to room temperature and poured into ice-water. The organic phase obtained by extraction with dichloromethane was dried over magnesium sulfate and concentrated. The residue was purified by chromatography on silica gel. The product with the molecular weight of 266.07 (C6H4BrNO4S) was obtained in this way; MS (ESI): 266 (M+H+).
Quantity
12 mL
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reactant
Reaction Step One
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20.8 g
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reactant
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60 mL
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21.9 g
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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